molecular formula C24H17F6NO5S B12430130 ROR|At agonist 1

ROR|At agonist 1

Cat. No.: B12430130
M. Wt: 545.5 g/mol
InChI Key: UAFXMLYFRFORFY-UHFFFAOYSA-N
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Description

Retinoic acid receptor-related orphan receptor gamma-t (RORγt) agonist 1 is a small molecule that targets the nuclear receptor RORγt. This receptor is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). RORγt agonists have gained significant attention due to their potential therapeutic applications in autoimmune diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RORγt agonist 1 typically involves the design and discovery of novel ligands with specific scaffolds. For instance, one approach involves the synthesis of N-sulfonamide tetrahydroquinoline scaffolds. The synthetic route includes a Buchwald-Hartwig coupling reaction in the presence of Palladium(II) acetate, followed by further modifications to achieve the desired agonist .

Industrial Production Methods

Industrial production methods for RORγt agonist 1 are not extensively documented in the literature. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

RORγt agonist 1 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the specific transformation desired, but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

RORγt agonist 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of RORγt ligands.

    Biology: Employed in research on Th17 cell differentiation and IL-17 production.

    Medicine: Investigated for its potential therapeutic effects in autoimmune diseases and cancer.

Mechanism of Action

The mechanism of action of RORγt agonist 1 involves binding to the RORγt receptor, inducing a conformational change that stabilizes the receptor’s active form. This stabilization promotes the recruitment of coactivators and enhances the transcription of target genes, such as IL-17. The critical role of residue Trp317 in the activation of RORγt has been highlighted, as it helps form hydrogen bonds and a large hydrophobic network that stabilizes the receptor .

Properties

Molecular Formula

C24H17F6NO5S

Molecular Weight

545.5 g/mol

IUPAC Name

2-[6-[3-(difluoromethoxy)-5-fluorophenyl]-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetic acid

InChI

InChI=1S/C24H17F6NO5S/c25-17-6-15(8-19(11-17)36-23(26)27)13-4-5-14-7-18(12-22(32)33)31(21(14)9-13)37(34,35)20-3-1-2-16(10-20)24(28,29)30/h1-6,8-11,18,23H,7,12H2,(H,32,33)

InChI Key

UAFXMLYFRFORFY-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C2=C1C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)CC(=O)O

Origin of Product

United States

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